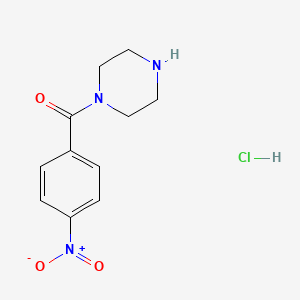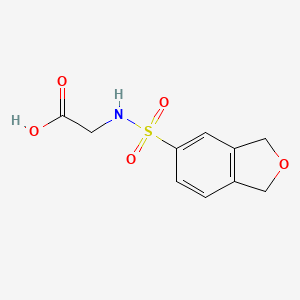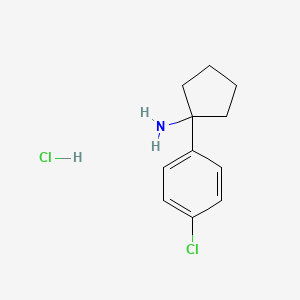
1-(4-Nitrobenzoyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(4-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Nitrobenzoyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C11H13N3O3 .Chemical Reactions Analysis
Piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs and serve as skeletons in pesticides, pharmaceuticals, intermediates in organic reactions, ligands for complexation purposes, for peptide syntheses and modifications, as well as building blocks in material sciences .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized for potential use as dual antihypertensive agents. The study by Marvanová et al. (2016) describes the process of synthesizing 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, and transforming them into hydrochloride salts. The protonation of nitrogen atoms in the piperazine ring of hydrochloride salts was analyzed using solid-state analytical techniques (Marvanová et al., 2016).
Dynamic NMR Characterization and XRD Studies : Mamat et al. (2016) synthesized and characterized functionalized piperazine derivatives, including 1-(4-nitrobenzoyl)piperazine. They observed two conformational shapes due to the limited change in the piperazine chair conformation. Single crystals of these compounds were obtained and analyzed, providing insights into their rotational conformation (Mamat et al., 2016).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Agents : Suryavanshi and Rathore (2017) explored the synthesis of piperazine derivatives, including 1-(4-nitrobenzoyl)piperazine, for their antimicrobial and antifungal properties. These derivatives showed significant activity against various bacterial and fungal pathogens (Suryavanshi & Rathore, 2017).
Cancer Research
- Cancer Cell Cytotoxicities : A study by Yarim et al. (2012) investigated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for their cytotoxicity against various cancer cell lines. These derivatives showed significant cell growth inhibitory activity, indicating potential applications in cancer treatment (Yarim et al., 2012).
Chemical Synthesis
- Pharmaceutical Intermediates : Studies by Quan (2006) and Ning-wei (2006) have detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate related to 1-(4-nitrobenzoyl)piperazine. These studies focused on the process and factors influencing the synthesis, with implications for the production of related compounds (Quan, 2006; Ning-wei, 2006).
Other Applications
- Antibacterial Activity : A study by Kumar et al. (2021) on Terazosin hydrochloride, which involves 1-(4-nitrobenzoyl)piperazine as an intermediate, evaluated its antibacterial activity against various bacterial strains. This research demonstrates the compound's relevance in developing antibacterial agents (Kumar et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that piperazine compounds, which 1-(4-nitrobenzoyl)piperazine hydrochloride is a derivative of, are known to act as gaba receptor agonists .
Mode of Action
Piperazine compounds, in general, are known to bind directly and selectively to muscle membrane gaba receptors, causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Result of Action
Based on the mode of action of piperazine compounds, it can be inferred that the compound may cause hyperpolarization of nerve endings, leading to paralysis of certain organisms .
Safety and Hazards
Orientations Futures
Research on piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine, is ongoing. Recent advances in the synthesis of piperazines have expanded the substrate scope in the synthesis of piperazines . Furthermore, studies have shown that piperazine derivatives have potential applications in cancer treatment, indicating promising future directions .
Analyse Biochimique
Biochemical Properties
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that 1-(4-Nitrobenzoyl)piperazine hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown long-term stability and significant cell growth inhibitory activity over time .
Propriétés
IUPAC Name |
(4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDUQVWZTNSTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1422307.png)
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)






![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)


